

Introduction: Unveiling a Reactive Metabolite and Versatile Synthetic Tool

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Compound of Interest

Compound Name:	<i>D-Homocysteine thiolactone hydrochloride</i>
CAS No.:	1120-77-0
Cat. No.:	B196184

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D-Homocysteine thiolactone hydrochloride (D-HCTL) is the hydrochloride salt of the D-enantiomer of homocysteine thiolactone. This five-membered cyclic thioester is a derivative of the non-proteinogenic amino acid, D-homocysteine.[1][2] While its enantiomer, L-homocysteine thiolactone, is generated in biological systems as an error-editing byproduct of methionyl-tRNA synthetase, the D-form serves as a crucial chemical tool for researchers.[1] Its significance lies in its inherent reactivity, primarily the susceptibility of its thioester bond to nucleophilic attack. This property makes D-HCTL, and more commonly its racemic mixture (DL-HCTL), a valuable building block in organic synthesis and a key compound for studying the damaging effects of protein N-homocysteinylation.[1][3]

This guide offers a comprehensive exploration of the chemical properties of **D-Homocysteine thiolactone hydrochloride**, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize, handle, and analyze this compound. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, and the experimental methodologies essential for its study.

Physicochemical Properties: A Quantitative Overview

The hydrochloride salt form of D-homocysteine thiolactone enhances its stability and handling characteristics, making it suitable for laboratory use.^[4] It typically presents as a white crystalline powder.^{[4][5][6]} The fundamental properties are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₄ H ₇ NOS · HCl	[4][7][8]
Molecular Weight	153.63 g/mol	[4][5][7]
CAS Number	6038-19-3 (for DL-form)	[3][5]
Appearance	White to off-white crystalline powder	[4][5][8]
Melting Point	~202-204 °C (with decomposition)	[4][6][9][10]
Solubility in Water	740.5 g/L (at 20 °C)	[4][8][9]
Solubility in other solvents	Soluble in DMSO; Slightly soluble in Methanol	[4][9]
IUPAC Name	(3R)-3-aminothiolan-2-one;hydrochloride	[3][7]

Note: While the IUPAC name specifies the (3R) configuration for the D-enantiomer, most commercially available data and CAS numbers refer to the DL-racemic mixture. The chemical properties discussed are generally applicable to both enantiomers.

Structural Confirmation: Spectroscopic and Analytical Insights

Accurate identification of D-HCTL is paramount. Standard analytical techniques provide a distinct fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation. In D₂O, the proton (¹H) NMR spectrum reveals characteristic signals for the aminothiolan-2-one ring structure.[2]

- α -proton (C3-H): A multiplet corresponding to the proton adjacent to the amine group.
- β -protons (C4-H₂): A complex multiplet for the two methylene protons adjacent to the sulfur atom.
- γ -protons (C5-H₂): Another multiplet for the methylene protons adjacent to the carbonyl group.

The ¹³C NMR spectrum will show distinct peaks for the four carbon atoms of the ring: the carbonyl carbon, the carbon bearing the amino group, and the two methylene carbons.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Under electrospray ionization (ESI) in positive mode, D-HCTL will primarily show the molecular ion [M+H]⁺ corresponding to the free base (C₄H₇NOS).[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of D-HCTL and monitoring its reactions.[12][13] Due to its polar nature, techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent are effective.[11]

Chemical Reactivity and Stability: A Double-Edged Sword

The utility and biological toxicity of HCTL stem from its unique reactivity profile, centered around the strained five-membered thioester ring.

Stability Profile

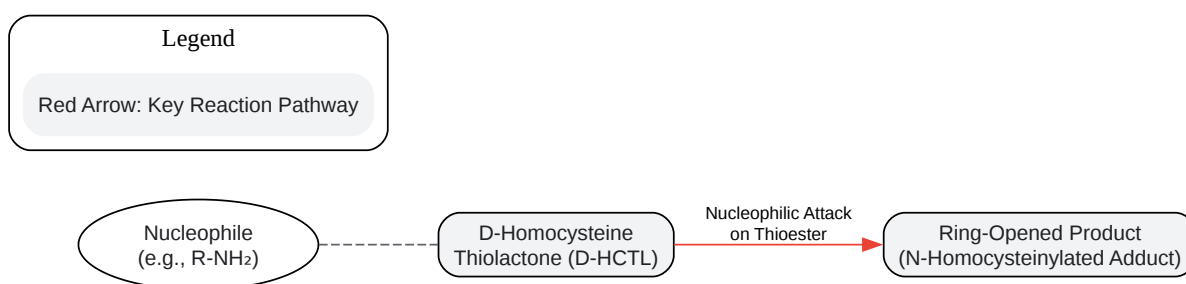
D-HCTL is stable under standard ambient conditions as a solid.[6][8] It is best stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere as it can be air-sensitive.[4][5]

In aqueous solutions, its stability is highly pH-dependent:

- Acidic to Neutral pH: The thiolactone ring is relatively stable.[2] One study notes a half-life of approximately 24-30 hours at pH 7.4.[1]
- Alkaline pH (Basic Conditions): The compound is significantly less stable. It undergoes rapid hydrolysis to form homocysteine.[1][11] Furthermore, under basic conditions, intermolecular reactions can occur where the amino group of one molecule attacks the thioester of another, leading to dimerization and the formation of 2,5-diketopiperazine of homocysteine.[1]

Core Reactivity: The Thioester Ring-Opening

The central feature of HCTL's reactivity is the electrophilic nature of the thioester carbonyl carbon. This makes it susceptible to attack by a variety of nucleophiles, leading to the opening of the thiolactone ring.

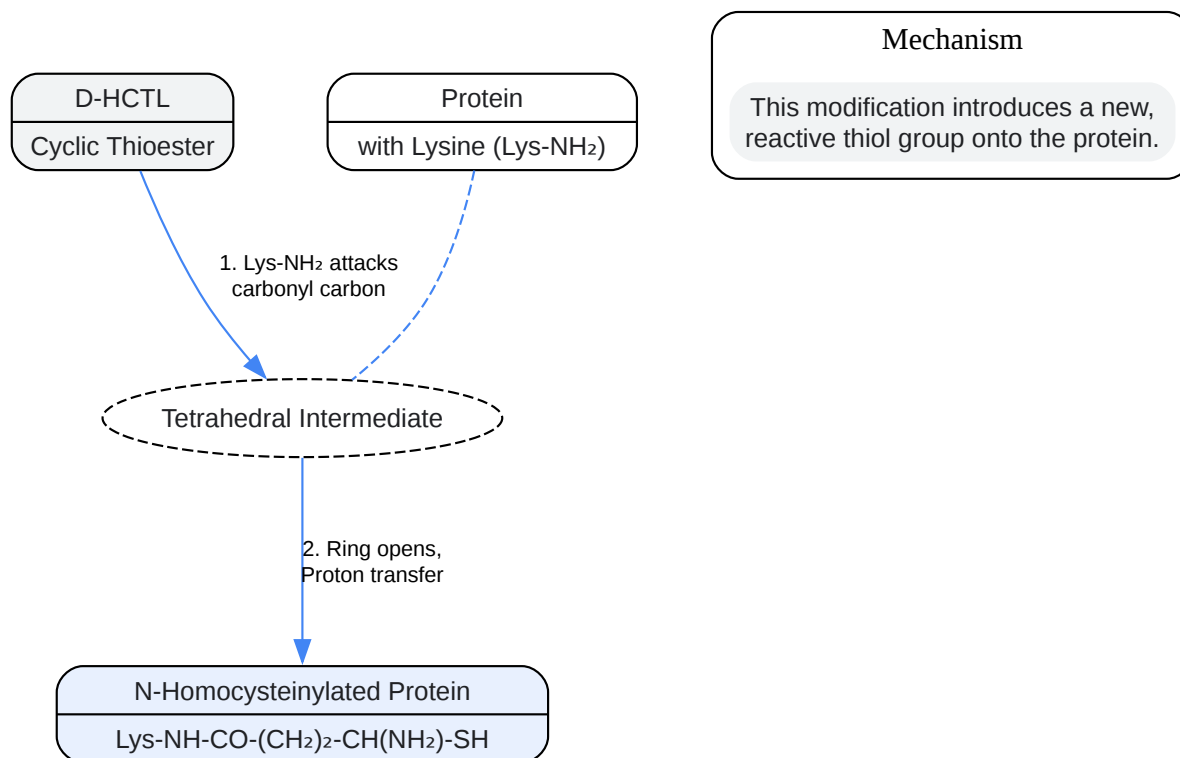


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Caption: Core reactivity pathway of D-HCTL.

This ring-opening reaction is fundamental to its biological effects. The most significant nucleophiles in a biological context are the primary amino groups, particularly the ϵ -amino group of lysine residues in proteins.[1]

N-Homocysteinylation of Proteins: This reaction involves the acylation of lysine residues by HCTL, forming a stable amide bond and tethering a homocysteine moiety with a free thiol group to the protein.[1] This modification can severely alter the protein's structure, function, and susceptibility to oxidative stress, and is implicated in numerous pathologies.[1][3]



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Caption: N-Homocysteinylation of a protein lysine residue.

Experimental Protocols & Methodologies

To harness D-HCTL in research, robust and validated protocols are essential. The following sections provide step-by-step methodologies for key experimental workflows.

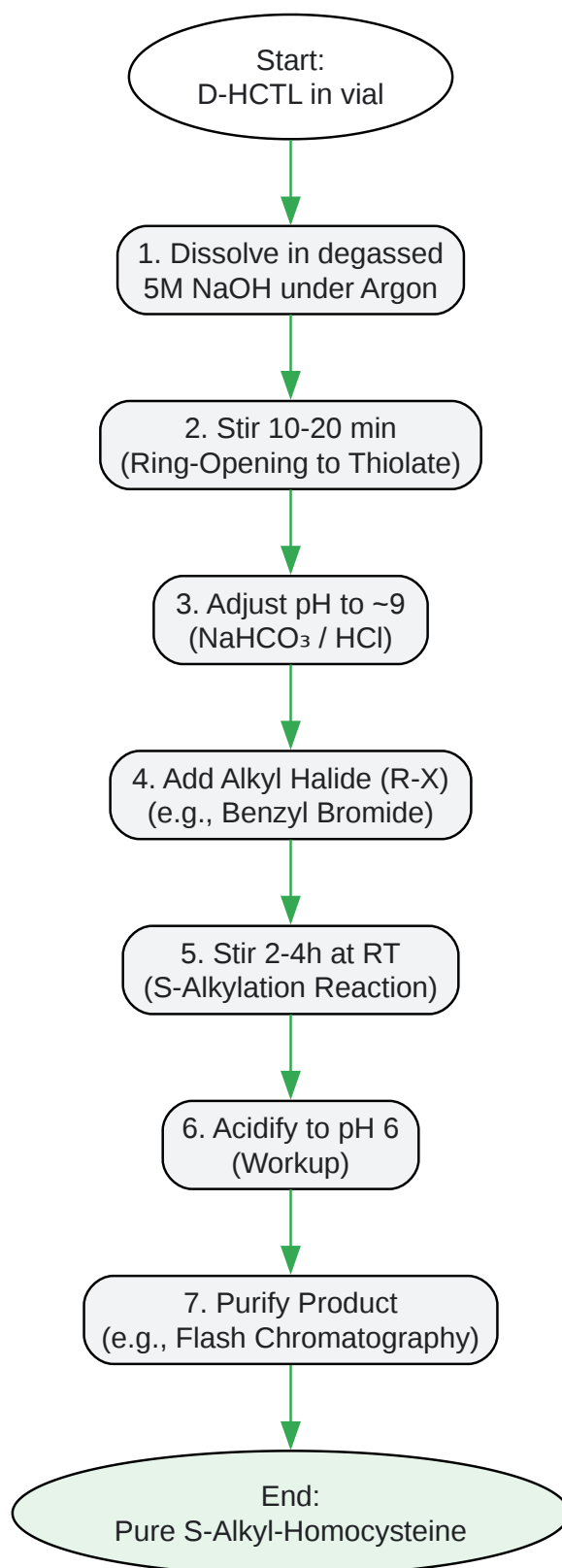
Protocol 1: Synthesis of S-substituted Homocysteine via Thiolactone Ring-Opening

This protocol details a common synthetic application of HCTL: the preparation of S-alkylated homocysteine derivatives. The principle involves a base-mediated ring-opening to generate the free thiol of homocysteine in situ, which then reacts with an alkyl halide.

Rationale: Generating the reactive homocysteine thiol in the same pot where it will be alkylated minimizes the risk of its oxidation to homocystine (the disulfide dimer). The reaction is run under an inert atmosphere for this reason.

Step-by-Step Methodology:

- **Dissolution & Ring-Opening:** Dissolve D,L-Homocysteine thiolactone hydrochloride (1.5 equivalents) in a freshly prepared, degassed aqueous solution of sodium hydroxide (e.g., 5 M NaOH) under an argon atmosphere.[\[11\]](#)
- **Stirring:** Stir the mixture for approximately 10-20 minutes at room temperature. The cleavage of the thiolactone can be monitored by Thin Layer Chromatography (TLC).[\[11\]](#)
- **pH Adjustment:** Add sodium bicarbonate (1.7 equivalents) and carefully adjust the pH to ~9 using concentrated HCl. This creates a basic environment that deprotonates the thiol, forming the more nucleophilic thiolate.[\[11\]](#)
- **Addition of Electrophile:** Slowly add the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) to the solution, maintaining the inert atmosphere.[\[11\]](#)
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.[\[11\]](#)
- **Workup & Purification:** Acidify the reaction to pH 6 with 1 M HCl. The crude product can then be purified using an appropriate method, such as flash chromatography on a C18-reverse phase column.[\[11\]](#)



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Caption: Workflow for synthesis of S-substituted homocysteine.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a framework for the quantitative analysis of D-HCTL, for example, in a stability study.

Rationale: A validated HPLC method allows for the precise measurement of the parent compound over time, enabling the calculation of its degradation kinetics under various conditions (e.g., different pH values, temperatures).

Step-by-Step Methodology:

- **Stock Solution Preparation:** Accurately weigh D-HCTL and prepare a concentrated stock solution in an appropriate solvent (e.g., water or a buffer of choice).
- **Sample Incubation:** Dilute the stock solution into separate vials containing buffers of different pH values (e.g., pH 5.0, 7.4, 9.0). Incubate these vials at a controlled temperature (e.g., 37 °C).
- **Time-Point Sampling:** At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- **Quenching:** Immediately stop the degradation by adding three volumes of a quenching solvent like acetonitrile (MeCN) or by acidifying the sample if it's in a basic buffer.[\[11\]](#)
- **Centrifugation:** Centrifuge the quenched samples to precipitate any salts or proteins (if present).[\[11\]](#)
- **HPLC Analysis:** Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) and a UV detector.
- **Data Analysis:** Quantify the peak area of D-HCTL at each time point. Plot the concentration of D-HCTL versus time to determine the degradation rate and calculate the half-life under each condition.

Safety and Handling

As a laboratory chemical, proper handling of D-HCTL is essential.

- Hazards: D-HCTL is classified as a skin and serious eye irritant.[6][7] Avoid contact with skin, eyes, and clothing.[4][8]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[6][8]
- Handling: Handle in a well-ventilated area to avoid inhalation of the powder. Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6][8]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [6]

Conclusion

D-Homocysteine thiolactone hydrochloride is a compound of significant interest due to its dual role as a reactive intermediate in pathophysiology and a versatile tool in chemical synthesis. Its core chemical properties—a stable salt form that gives way to a highly reactive thioester ring—are central to both its utility and its toxicity. A thorough understanding of its stability, reactivity with nucleophiles, and the analytical methods for its characterization is critical for any researcher or drug development professional working with this molecule. By applying the principles and protocols outlined in this guide, scientists can confidently and safely leverage the unique chemistry of D-HCTL to advance their research objectives.

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